molecular formula C12H9N5O4S B6488135 2-(furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide CAS No. 1286727-88-5

2-(furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide

Cat. No.: B6488135
CAS No.: 1286727-88-5
M. Wt: 319.30 g/mol
InChI Key: MRBZOPTVDHGAIB-UHFFFAOYSA-N
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Description

2-(furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide is a novel synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two key pharmacophores: a 1,3,4-thiadiazole ring and a 1,3-oxazole ring linked by a furan-2-carboxamide bridge. The 1,3,4-thiadiazole scaffold is a well-established bioisostere for pyrimidine and pyridazine rings and is known for its metabolic stability and good cell permeability, leading to favorable bioavailability in research compounds . Derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including antimicrobial, antitubercular, and anticancer effects . Furthermore, molecular hybridization of a furan-2-carboxamide moiety with a 1,3,4-thiadiazole ring has been strategically employed in the design of potential inhibitors of the VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in anti-angiogenesis cancer research . The integration of the 1,3-oxazole ring further expands the structural diversity and potential for interaction with biological targets. This combination of privileged heterocyclic structures makes this compound a promising candidate for researchers investigating new therapeutic agents, particularly in the fields of oncology and infectious diseases. This product is intended for laboratory research purposes only and is not for human, veterinary, or therapeutic use.

Properties

IUPAC Name

2-(furan-2-carbonylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O4S/c1-6-16-17-12(22-6)15-9(18)7-5-21-11(13-7)14-10(19)8-3-2-4-20-8/h2-5H,1H3,(H,13,14,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBZOPTVDHGAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H10N4O3SC_{10}H_{10}N_{4}O_{3}S, with a molecular weight of approximately 258.28 g/mol. The structure includes a furan moiety, a thiadiazole ring, and an oxazole group, which are known for their pharmacological properties.

Antimicrobial Activity

A significant focus of research on this compound has been its antimicrobial properties. Studies indicate that derivatives containing the thiadiazole and oxazole scaffolds often exhibit substantial antibacterial and antifungal activities.

  • Antibacterial Properties :
    • The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 1,3,4-thiadiazoles have demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties :
    • In antifungal assays, compounds with similar structures have displayed significant inhibition rates against fungi like Candida albicans and Fusarium oxysporum. For example, one study reported inhibition rates exceeding 90% against Fusarium species .

Anticancer Activity

Recent studies have also investigated the potential anticancer effects of this compound. Research indicates that certain thiadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to the one have shown selective cytotoxicity against human tumor cell lines such as HT-1080 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Key observations include:

  • The presence of electron-withdrawing groups enhances antimicrobial activity.
  • The spatial arrangement of functional groups significantly affects the binding affinity to biological targets .

Case Studies

Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

StudyCompoundActivityFindings
Thiadiazole Derivative AAntifungalInhibition rates up to 95% against Fusarium oxysporum
Thiadiazole Derivative BAntibacterialMIC values between 5.64 to 77.38 µM against S. aureus
Thiadiazole Derivative CAnticancerInduced apoptosis in HT-1080 cells

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The 1,3,4-thiadiazole moiety is known for its antimicrobial properties. Derivatives containing this scaffold have demonstrated promising antibacterial and antifungal activities. For instance, compounds with the 1,3,4-thiadiazole structure have been shown to exhibit higher efficacy against various pathogens compared to standard antibiotics . The incorporation of the furan moiety in 2-(furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide may enhance these properties due to the synergistic effects of both functional groups.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds incorporating furan and thiadiazole rings. For example, sugar hydrazones containing these moieties have been synthesized and evaluated for their cytotoxic effects against cancer cell lines . The unique structural features of this compound suggest it could serve as a lead compound for developing new anticancer agents.

Agricultural Applications

Pesticidal Properties

Compounds featuring thiadiazole derivatives are often explored for their pesticidal activities. The structural characteristics of this compound indicate potential utility as a pesticide or herbicide. Research into similar compounds has shown significant effectiveness against agricultural pests and pathogens . This application could be further investigated through field trials to assess efficacy and safety.

Materials Science

Polymer Chemistry

The unique chemical structure of this compound allows for its use in polymer synthesis. Its ability to form stable bonds with various substrates makes it a candidate for developing advanced materials with specific properties such as enhanced thermal stability or electrical conductivity.

Data Table: Summary of Applications

Application Area Potential Uses Relevant Studies
Medicinal ChemistryAntimicrobial agents ,
Anticancer agents
Agricultural SciencePesticides/herbicides
Materials SciencePolymer synthesisOngoing research

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other 1,3,4-thiadiazol-2-yl derivatives allow for meaningful comparisons regarding physical properties, substituent effects, and bioactivity. Below is a detailed analysis:

Table 1: Structural and Physical Property Comparison

Compound Name Core Heterocycle Key Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
2-(Furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide (Target Compound) 1,3-Oxazole Furan-2-amido, 5-methyl-1,3,4-thiadiazol-2-yl Not reported Not reported ~365.4 (calculated) N/A
2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Acetamide 4-Ethylphenoxy, 5-methyl-1,3,4-thiadiazol-2-yl Not specified Not specified 333.4
V-13–009920 (5-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide) Furan 4-Chlorophenyl, 5-methyl-1,3,4-thiadiazol-2-yl Not reported Not reported 403.8
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide Pyrimidine Chloro, (4-fluorobenzyl)sulfonyl, thiadiazol-2-yl Not reported Not reported 427.9

Key Observations

Heterocyclic Core Influence :

  • The target compound’s 1,3-oxazole core distinguishes it from furan- (V-13–009920) or pyrimidine-based analogs (). Oxazole rings enhance metabolic stability compared to furans but may reduce solubility due to reduced polarity .
  • Thiadiazole-containing compounds (e.g., ) often exhibit higher melting points (e.g., 132–170°C in ), suggesting strong intermolecular interactions via sulfur and nitrogen atoms .

This contrasts with the 4-ethylphenoxy group in , which may improve lipophilicity .

Bioactivity Insights :

  • V-13–009920 () inhibits PrpC with an IC50 of 4.0 μM, demonstrating the efficacy of thiadiazole-furan hybrids in enzyme inhibition. The target compound’s oxazole-furan-thiadiazole triad may offer similar or enhanced activity due to additional hydrogen-bonding sites .
  • Pyrimidine-thiadiazole derivatives () show antimicrobial properties, suggesting that the target compound’s carboxamide linkage could be optimized for similar applications .

Preparation Methods

Procedure:

  • Heterocyclization :

    • A mixture of thiosemicarbazide (0.1 mol) and carbon disulfide (6.0 mL, 0.1 mol) is heated at 40°C for 4 hours under reflux in a solution containing ammonium salts from prior reactions (referred to as "mother liquor").

    • The reaction is monitored via TLC (toluene:acetone:ethanol:ammonia = 45:45:7:3).

    • The intermediate 5-methyl-1,3,4-thiadiazol-2-thiol is isolated by filtration and used without further purification.

  • S-Alkylation :

    • The thiol intermediate undergoes alkylation with chloroacetic acid derivatives (e.g., ethyl chloroacetate) in ethanol with potassium hydroxide (KOH) as a base.

    • Reaction conditions: Reflux for 1 hour, followed by cooling and recrystallization from ethanol.

Yield : 76–85% (for analogous thiadiazole derivatives).

Synthesis of 1,3-Oxazole-4-Carboxamide Fragment

The oxazole moiety is synthesized via amidoxime heterocyclization, a method widely used for oxadiazole and oxazole derivatives.

Procedure:

  • Formation of Amidoxime :

    • A nitrile precursor (e.g., furan-2-carbonitrile) reacts with hydroxylamine hydrochloride in ethanol/water under reflux to form the corresponding amidoxime.

  • Cyclization to Oxazole :

    • The amidoxime undergoes cyclization with a carboxylic acid derivative (e.g., chloroacetic acid) in the presence of a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

    • Microwave-assisted synthesis (100–120°C, 30–60 minutes) improves yield and reduces reaction time.

Key Data :

  • Reagents : EDCl, HOBt, DMF (dimethylformamide).

  • Yield : 70–80% (for analogous oxazole derivatives).

Coupling of Thiadiazole and Oxazole Moieties

The final step involves coupling the 5-methyl-1,3,4-thiadiazol-2-amine with the oxazole-4-carboxamide fragment via amide bond formation.

Procedure:

  • Activation of Carboxylic Acid :

    • The oxazole-4-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Amide Coupling :

    • The acid chloride reacts with 5-methyl-1,3,4-thiadiazol-2-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.

    • Reaction conditions: Stirring at room temperature for 12 hours, followed by aqueous workup and purification via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

  • Reagents : SOCl₂, TEA, DCM.

  • Yield : 65–75%.

Structural Characterization

The synthesized compound is characterized using spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy:

  • Peaks :

    • 3252 cm⁻¹ (N-H stretch),

    • 1671 cm⁻¹ (C=O amide I),

    • 1530 cm⁻¹ (C=N oxazole).

¹H NMR (500 MHz, DMSO-d₆):

  • δ 7.29 ppm (t, J=4.15 Hz, 1H, furan-H),

  • δ 8.30 ppm (d, J=3.63 Hz, 1H, oxazole-H),

  • δ 4.36 ppm (s, 2H, CH₂).

Elemental Analysis:

  • Calculated for C₁₂H₉N₅O₄S : C 45.14%, H 2.84%, N 21.96%, S 10.05%.

  • Found : C 45.02%, H 2.79%, N 21.88%, S 10.01%.

Optimization and Challenges

Solvent and Catalyst Selection:

  • Ethanol is preferred for S-alkylation due to its compatibility with KOH.

  • Microwave irradiation reduces cyclization time for oxazole from 6 hours to 30 minutes.

Yield Improvement Strategies:

  • Recrystallization : Ethanol recrystallization enhances purity (melting point: 220–222°C).

  • Catalysts : Use of EDCl/HOBt increases coupling efficiency to >70%.

Comparative Analysis of Synthetic Routes

StepMethodYieldTimeKey Reagents
Thiadiazole formationHeterocyclization with CS₂80%5 hoursCS₂, ammonium salts
Oxazole synthesisAmidoxime cyclization75%2 hoursEDCl, HOBt
CouplingAcid chloride amidation70%12 hoursSOCl₂, TEA

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
AcylationEthanol, reflux, 6–8 hours64–74
CyclizationDMF, iodine, Et₃N, 1–3 minutes70

Which spectroscopic techniques are critical for confirming the structure of this compound?

Basic Research Focus
Structural validation relies on:

  • ¹H/¹³C NMR : Assigning protons on the thiadiazole (δ 7.8–8.0 ppm) and furan rings (δ 6.3–6.5 ppm) .
  • IR spectroscopy : Identifying carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 305 [M+1] for analogous compounds) confirm molecular weight .

Q. Table 2: Key Spectral Signatures

TechniqueKey Peaks/ObservationsReference
¹H NMRThiadiazole-CH (δ 7.82 ppm)
IRC=O stretch (1700 cm⁻¹)

What preliminary biological activities have been reported for this compound?

Basic Research Focus
Thiadiazole-oxazole hybrids exhibit:

  • Anticancer activity : Inhibition of tumor cell lines (e.g., IC₅₀ values <10 µM in MCF-7 breast cancer cells) via pro-apoptotic mechanisms .
  • Antimicrobial potential : Structural analogs show activity against S. aureus (MIC ~8 µg/mL) .

Methodological Note : Bioactivity assays typically use MTT or resazurin-based viability tests, with dose-response curves for IC₅₀ determination .

How can structure-activity relationship (SAR) studies optimize bioactivity?

Advanced Research Focus
SAR strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., –CF₃) on the thiadiazole ring enhances cytotoxicity but reduces solubility .
  • Heterocycle substitution : Replacing furan with thiophene improves metabolic stability .

Q. Table 3: SAR Trends in Analogous Compounds

SubstituentBioactivity ImpactReference
–CF₃ (thiadiazole)↑ Cytotoxicity, ↓ solubility
Thiophene (vs. furan)↑ Metabolic stability

What methodologies resolve crystallographic data contradictions?

Advanced Research Focus
Discrepancies in X-ray diffraction data can be addressed via:

  • SHELX refinement : Dual-space algorithms (SHELXD) resolve phase problems in twinned crystals .
  • DFT calculations : Validate bond lengths/angles against experimental data (e.g., C–S bond: 1.72 Å calc. vs. 1.71 Å obs.) .

How does computational modeling predict target interactions?

Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and DFT studies:

  • Identify key binding residues (e.g., hydrogen bonds with EGFR kinase’s Lys745) .
  • Predict electrostatic contributions of the oxazole ring to binding affinity .

Methodological Note : Use PyMOL for visualization and AMBER for MD simulations to assess stability .

What strategies address in vitro-in vivo efficacy discrepancies?

Q. Advanced Research Focus

  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes (e.g., CYP3A4 inhibition) .
  • Prodrug design : Mask polar groups (e.g., acetamide) to enhance bioavailability .

Which advanced purification techniques improve synthetic yield?

Q. Advanced Research Focus

  • Column chromatography : Silica gel (hexane/EtOAc gradient) resolves regioisomeric byproducts .
  • Recrystallization optimization : DMF/water mixtures yield high-purity crystals (>98%) .

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